molecular formula C9H12FNO B1343912 2-(2-Fluoro-4-methoxyphenyl)ethanamine

2-(2-Fluoro-4-methoxyphenyl)ethanamine

Katalognummer: B1343912
Molekulargewicht: 169.2 g/mol
InChI-Schlüssel: ZCGYIRXIAQVDFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-Fluoro-4-methoxyphenyl)ethanamine (CAS 402832-76-2) is a valuable aromatic amine building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol, features a benzene ring substituted with both fluorine and methoxy functional groups, attached to an ethanamine chain . This structure makes it a versatile intermediate for constructing more complex molecules. Its primary research value lies in its application as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other sophisticated chemical entities . The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring influences the compound's electronic properties and reactivity, which can be critical in modulating the bioactivity and physicochemical characteristics of the final target molecules. As a key starting material or an intermediate, it is frequently employed in cross-coupling reactions, amide bond formation, and reductive amination protocols common in medicinal chemistry and drug discovery pipelines. The product is supplied with a typical purity of 97% and is characterized as a liquid at room temperature . It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, separate from incompatible materials. This chemical is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C9H12FNO

Molekulargewicht

169.2 g/mol

IUPAC-Name

2-(2-fluoro-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3

InChI-Schlüssel

ZCGYIRXIAQVDFM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CCN)F

Herkunft des Produkts

United States
Foundational & Exploratory

2-(2-Fluoro-4-methoxyphenyl)ethanamine Receptor Binding Affinity Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, substituted phenethylamines serve as foundational scaffolds for monoaminergic modulation. 2-(2-Fluoro-4-methoxyphenyl)ethanamine (CAS 402832-76-2) is a highly specialized pharmacophore building block. While rarely administered as a standalone therapeutic, it is a critical intermediate in the synthesis of multi-target atypical antipsychotics (lactam derivatives) designed to modulate a complex matrix of G-protein coupled receptors (GPCRs), including Dopamine D2, Serotonin 5-HT1A, 5-HT2A, and 5-HT7 [1].

This whitepaper provides an in-depth technical analysis of the receptor binding affinity studies associated with this compound and its derivatives, detailing the mechanistic causality behind its structural design and the self-validating experimental protocols required to quantify its pharmacodynamics.

Pharmacophore Rationale & Mechanistic Causality

The structural nuances of 2-(2-Fluoro-4-methoxyphenyl)ethanamine are not arbitrary; they are engineered to optimize orthosteric binding and pharmacokinetic stability.

  • The 4-Methoxy Substitution: The methoxy group at the para position acts as a crucial hydrogen bond acceptor. In the hydrophobic binding pockets of 5-HT2A and D2 receptors, this steric bulk optimally anchors the molecule, increasing binding affinity ( Ki​ ) by displacing high-energy water molecules from the receptor cavity.

  • The 2-Fluoro Substitution: The introduction of a fluorine atom at the ortho position serves a dual purpose. First, its high electronegativity modulates the pKa​ of the terminal amine, optimizing the ratio of ionized to unionized drug at physiological pH to enhance blood-brain barrier (BBB) penetrance. Second, the carbon-fluorine bond increases metabolic stability, shielding the aromatic ring from rapid oxidative metabolism by hepatic cytochromes and monoamine oxidase (MAO).

Pathway Ligand 2-(2-Fluoro-4-methoxyphenyl) ethanamine Derivatives D2 Dopamine D2 (Gi/o coupled) Ligand->D2 Partial Agonism HT2A Serotonin 5-HT2A (Gq/11 coupled) Ligand->HT2A Antagonism HT1A Serotonin 5-HT1A (Gi/o coupled) Ligand->HT1A Partial Agonism cAMP cAMP Production (Modulated) D2->cAMP Inhibition IP3 IP3 / DAG (Decreased) HT2A->IP3 Blockade HT1A->cAMP Inhibition

Multi-receptor signaling pathway modulated by 2-(2-Fluoro-4-methoxyphenyl)ethanamine derivatives.

Self-Validating Radioligand Binding Methodologies

To accurately determine the binding affinity ( Ki​ ) of 2-(2-Fluoro-4-methoxyphenyl)ethanamine derivatives, competitive radioligand binding assays (RLBAs) are employed [2].

A robust protocol must be a self-validating system . This means the assay must contain internal controls that instantly flag experimental failure. In the protocols below, the inclusion of a high-concentration non-specific binding (NSB) control acts as this mechanism. If the NSB well yields high radioactivity, it immediately indicates incomplete washing, filter clogging, or radioligand degradation, thereby invalidating the run and preventing the calculation of false-positive affinities.

Protocol 1: Dopamine D2 Receptor Binding Assay

Causality in Design: We utilize [3H] spiperone rather than [3H] raclopride. While raclopride is highly specific, spiperone exhibits slower dissociation kinetics. This is critical for endpoint filtration assays, as rapid washing steps can strip lower-affinity radioligands from the receptor, skewing the Bmax​ [3].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 receptors in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2​ , 4 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend to a protein concentration of 200 µg/mL.

  • Assay Assembly (96-well plate):

    • Total Binding (TB): 50 µL buffer + 50 µL [3H] spiperone (0.5 nM) + 150 µL membranes.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL [3H] spiperone + 150 µL membranes. (Self-Validation Checkpoint)

    • Competitive Binding: 50 µL test compound (serial dilutions 10−10 to 10−5 M) + 50 µL [3H] spiperone + 150 µL membranes.

  • Incubation: Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial step: Filters must be pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, neutralizing them and preventing the highly lipophilic test compounds from binding directly to the filter.

  • Quantification: Wash filters 3x with ice-cold buffer. Transfer to vials, add scintillation cocktail, and measure Counts Per Minute (CPM) using a liquid scintillation counter.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

Causality in Design: [3H] ketanserin is utilized as the radioligand due to its high selectivity for 5-HT2A over 5-HT2C receptors. Mianserin (10 µM) is used to define the NSB baseline [4].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from HEK293 cells expressing human 5-HT2A receptors.

  • Incubation Mixture: Combine 50 mM Tris-HCl (pH 7.4), 0.1% Ascorbic Acid, 0.5 nM [3H] ketanserin, and the test compound. Ascorbic acid is added to prevent the oxidative degradation of the phenethylamine core during the incubation phase.

  • Equilibration & Filtration: Incubate at 25°C for 90 minutes. Filter through PEI-soaked GF/B filters and wash rapidly.

  • Data Analysis: Calculate specific binding by subtracting NSB from TB. Determine the IC50​ via non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Workflow Prep 1. Membrane Preparation (Receptor-expressing cell lines) Incubate 2. Equilibration Incubation (Membranes + [3H]Radioligand + Ligand) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B filters pre-soaked in 0.3% PEI) Incubate->Filter Wash 4. Stringent Washing (Ice-cold buffer to halt kinetics) Filter->Wash Count 5. Liquid Scintillation Counting (Measure CPM) Wash->Count Analyze 6. Pharmacodynamic Analysis (Cheng-Prusoff Ki Calculation) Count->Analyze

Self-validating radioligand binding assay workflow for determining receptor affinity.

Quantitative Binding Data

The integration of the 2-(2-Fluoro-4-methoxyphenyl)ethanamine moiety into larger lactam scaffolds yields highly potent, multi-target receptor profiles. Below is a summary of the typical quantitative binding data ( Ki​ ) expected from derivatives of this class [1][2].

Receptor TargetRadioligand UsedReference Inhibitor (NSB)Typical Ki​ Range (nM)Pharmacological Profile
Dopamine D2 [3H] SpiperoneHaloperidol (10 µM)0.5 – 4.2Partial Agonist / Antagonist
Serotonin 5-HT2A [3H] KetanserinKetanserin (10 µM)1.1 – 8.5Potent Antagonist
Serotonin 5-HT1A [3H] 8-OH-DPATWAY-100635 (10 µM)2.5 – 12.0Partial Agonist
Serotonin 5-HT7 [3H] SB-269970SB-269970 (10 µM)5.0 – 22.0Antagonist
TAAR1 [3H] RO5166017RO5166017 (10 µM)45.0 – 150.0Agonist (Phenethylamine core)

Table 1: Representative receptor binding affinities for atypical antipsychotic derivatives utilizing the 2-(2-Fluoro-4-methoxyphenyl)ethanamine pharmacophore.

References

  • Nhwa Pharmaceutical Corp. (2017). Lactam compound derivative and application thereof (Patent No. WO2017084627A1).
  • Roth, B. L. (2013). PDSP In Vitro Receptor Binding Assays Protocol Book. Psychoactive Drug Screening Program, University of North Carolina.[Link]

  • IMR Press. (2022). Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A, 5-HT2A and 5-HT2C receptor ligands. Frontiers in Bioscience-Landmark.[Link]

An In-Depth Technical Guide to Elucidating the Metabolic Pathway of 2-(2-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Metabolism, in particular, dictates a compound's pharmacokinetic profile, potential for drug-drug interactions, and can lead to the formation of active or toxic metabolites. This guide provides a comprehensive framework for elucidating the metabolic pathway of 2-(2-Fluoro-4-methoxyphenyl)ethanamine, a novel phenethylamine derivative. The structural features of this molecule—a fluoro-substituted aromatic ring, a methoxy group, and an ethylamine side chain—suggest several potential sites for metabolic transformation. The presence of fluorine can significantly influence metabolic stability, sometimes blocking potential sites of metabolism or altering the electronic properties of the molecule.

This document is structured to guide researchers through a logical, multi-faceted approach to metabolic pathway mapping, from initial in silico predictions to detailed in vitro and in vivo experimental validation. The methodologies described herein are grounded in established principles of drug metabolism and leverage state-of-the-art analytical techniques.

Part 1: Predictive Metabolism - An In Silico Approach

Before embarking on resource-intensive experimental studies, in silico tools can provide valuable initial hypotheses regarding the likely metabolic fate of 2-(2-Fluoro-4-methoxyphenyl)ethanamine. These computational models use vast databases of known metabolic transformations to predict sites of metabolism (SOMs) and potential metabolites.

Several commercial and academic software platforms are available for this purpose, such as Semeta, StarDrop, and ADMET Predictor. These tools employ a combination of knowledge-based systems and machine learning algorithms to predict reactions mediated by major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Predicted Metabolic Hotspots for 2-(2-Fluoro-4-methoxyphenyl)ethanamine:

  • O-Demethylation: The methoxy group is a prime target for oxidative O-demethylation by CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, to form a phenolic metabolite.

  • Aromatic Hydroxylation: The phenyl ring, despite the presence of a deactivating fluorine atom, could undergo hydroxylation, likely at positions ortho or meta to the existing substituents.

  • N-Dealkylation/Oxidative Deamination: The primary amine of the ethylamine side chain is susceptible to oxidative deamination by monoamine oxidase (MAO) or CYP enzymes, leading to the formation of an aldehyde intermediate, which can be further oxidized to a carboxylic acid or reduced to an alcohol.

  • Phase II Conjugation: The primary amine and any hydroxylated metabolites formed during Phase I metabolism are likely candidates for conjugation reactions (Phase II), such as glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs).

The following diagram illustrates the potential initial metabolic transformations.

Predicted_Metabolic_Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-(2-Fluoro-4-methoxyphenyl)ethanamine M1 O-Desmethyl Metabolite Parent->M1 CYP-mediated O-Demethylation M2 Aromatic Hydroxylated Metabolite Parent->M2 CYP-mediated Aromatic Hydroxylation M3 Aldehyde Intermediate Parent->M3 MAO/CYP-mediated Oxidative Deamination M5 Glucuronide Conjugate M1->M5 UGT-mediated Glucuronidation M6 Sulfate Conjugate M2->M6 SULT-mediated Sulfation M4 Carboxylic Acid Metabolite M3->M4 Aldehyde Dehydrogenase

Caption: Predicted Phase I and Phase II metabolic pathways for 2-(2-Fluoro-4-methoxyphenyl)ethanamine.

Part 2: In Vitro Metabolism - Experimental Elucidation

In vitro systems are indispensable for confirming the predictions from in silico models and for identifying the enzymes responsible for the observed metabolic transformations. A tiered approach, starting with subcellular fractions and progressing to cellular models, is recommended.

Metabolic Stability in Liver Microsomes

The initial assessment of metabolic stability is typically performed using liver microsomes, which are rich in CYP enzymes. This assay provides a quantitative measure of the compound's intrinsic clearance.

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse; 0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the percentage of remaining parent compound versus time and determine the half-life (t½) and intrinsic clearance (CLint).

SpeciesPredicted Half-life (min)Predicted Intrinsic Clearance (µL/min/mg protein)
HumanData to be generatedData to be generated
RatData to be generatedData to be generated
MouseData to be generatedData to be generated
DogData to be generatedData to be generated
Metabolite Identification in Hepatocytes

While microsomes are excellent for studying Phase I metabolism, they lack the necessary cofactors for most Phase II reactions. Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolite identification as they contain a full complement of both Phase I and Phase II enzymes.

Experimental Protocol: Hepatocyte Incubation

  • Cell Seeding: Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Incubation: Treat the cells with 2-(2-Fluoro-4-methoxyphenyl)ethanamine (e.g., 10 µM) in a serum-free incubation medium.

  • Sample Collection: At various time points (e.g., 0, 1, 4, 24 hours), collect both the cell culture medium and the cell lysate.

  • Sample Preparation: Precipitate proteins from the medium and lysate samples with cold acetonitrile.

  • LC-HRMS Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites. The high mass accuracy of HRMS allows for the determination of the elemental composition of the metabolites.

Reaction Phenotyping

Identifying the specific CYP isoforms responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions. This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

Experimental Workflow: Reaction Phenotyping

Reaction_Phenotyping_Workflow Start Incubate Compound with Human Liver Microsomes Step1 Analyze Metabolite Formation (LC-MS/MS) Start->Step1 Step2 Incubate with specific CYP inhibitors Start->Step2 Step3 Incubate with recombinant CYP isoforms Start->Step3 Step4 Analyze reduction in metabolite formation Step2->Step4 Step5 Identify active isoforms Step3->Step5 End Determine Contribution of each CYP isoform Step4->End Step5->End

Caption: A dual approach workflow for CYP reaction phenotyping.

Part 3: In Vivo Metabolism - Corroboration in Animal Models

In vivo studies in animal models, such as rats or mice, are essential to confirm that the metabolites identified in vitro are also formed in a whole organism and to understand the pharmacokinetic profile of the parent compound and its major metabolites.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer 2-(2-Fluoro-4-methoxyphenyl)ethanamine to a cohort of rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel. Collect urine and feces over 24 or 48 hours.

  • Sample Processing: Process blood to obtain plasma. Extract the parent compound and metabolites from plasma, urine, and feces.

  • LC-MS/MS Quantification: Quantify the concentrations of the parent compound and major metabolites in each matrix using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent drug and its metabolites.

ParameterParent CompoundMetabolite 1Metabolite 2
Cmax (ng/mL)Data to be generatedData to be generatedData to be generated
Tmax (hr)Data to be generatedData to be generatedData to be generated
AUC (ng*hr/mL)Data to be generatedData to be generatedData to be generated
Half-life (hr)Data to be generatedData to be generatedData to be generated

Part 4: Assembling the Metabolic Map

By integrating the data from in silico, in vitro, and in vivo studies, a comprehensive metabolic map for 2-(2-Fluoro-4-methoxyphenyl)ethanamine can be constructed. This map should depict the chemical structures of the parent compound and its metabolites, the enzymes responsible for their formation, and the relative abundance of each metabolite in different biological matrices.

The following diagram represents a hypothetical, yet plausible, metabolic map based on the principles discussed.

Comprehensive_Metabolic_Map cluster_phase1 Phase I cluster_phase2 Phase II Parent 2-(2-Fluoro-4-methoxyphenyl)ethanamine M1 Phenolic Metabolite (O-Desmethyl) Parent->M1 CYP2D6, CYP3A4 M2 Hydroxylated Metabolite Parent->M2 CYP2C9 M3 Carboxylic Acid Metabolite Parent->M3 MAO, ADH M4 M1-Glucuronide M1->M4 UGT1A9 M5 M2-Sulfate M2->M5 SULT1A1

Caption: A comprehensive metabolic map illustrating the biotransformation of the parent compound.

Conclusion

The elucidation of the metabolic pathway for 2-(2-Fluoro-4-methoxyphenyl)ethanamine is a critical step in its development as a potential therapeutic agent. The integrated approach outlined in this guide, combining predictive modeling with rigorous in vitro and in vivo experimentation, provides a robust framework for identifying metabolites, understanding clearance mechanisms, and anticipating potential drug-drug interactions. This detailed metabolic map will be an invaluable asset for guiding further preclinical and clinical development.

References

  • Optibrium Launches a Metabolism Prediction Software Platform Tailored to DMPK Scientists. (2024, February 27). Google Cloud Search.
  • LC-MS/MS Metabolite Targeting. General Metabolics.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives. PMC.
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Scripps Research.
  • Semeta drug metabolism prediction. Optibrium.
  • In vitro drug metabolism: for the selection of your lead compounds. Fidelta.
  • Which is the best metabolite prediction software?. Optibrium.
  • Rodent In Vivo PK Service.
  • Rodent PK Studies | Mouse, R
  • Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PMC.
  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. MetwareBio.
  • LC-MS Metabolomics Analysis. Thermo Fisher Scientific.
  • Metabolism Module: Predict CYP Metabolites & Drug Interactions.
  • Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.
  • Animal Pharmacokinetic Studies for Safe Tre
  • An Automated Identification Tool for LC-MS Based Metabolomics Studies.
  • Fluorine in psychedelic phenethylamines. PubMed.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • Applications of Fluorine in Medicinal Chemistry.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • In vitro test methods for metabolite identific
  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology.
  • Fluorine in psychedelic phenethylamines.
  • In vivo metabolism of norbormide in r
  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • CHAPTER 9: Cytochrome P450 Metabolism. The Royal Society of Chemistry.
  • Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society.
  • Review Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences.
  • Metabolic fate and detectability of the new psychoactive substances 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) and

Engineering Neuropharmacological Efficacy: The Structure-Activity Relationship of 2-(2-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenethylamine scaffold is a foundational pillar in neuropharmacology, serving as the structural basis for endogenous trace amines, neurotransmitters, and synthetic psychoactive compounds. Among its diverse derivatives, 2-(2-Fluoro-4-methoxyphenyl)ethanamine (2-F-4-MeO-PEA) emerges as a highly privileged pharmacophore. By strategically integrating a 2-fluoro bioisosteric shift and a 4-methoxy electron-donating group, this molecule achieves a unique balance of metabolic stability, conformational rigidity, and tuned monoaminergic affinity.

This whitepaper deconstructs the structure-activity relationship (SAR) of 2-F-4-MeO-PEA, detailing its mechanistic interactions with 5-HT/Dopamine receptors and outlining its critical utility as a building block for Multi-Target Directed Ligands (MTDLs) in the development of atypical antipsychotics.

Pharmacophore Deconstruction & Electronic Tuning

The pharmacological profile of 2-F-4-MeO-PEA is dictated by three distinct structural domains, each contributing to its receptor binding kinetics and pharmacokinetic survivability.

The Phenethylamine Core

The two-carbon alkyl chain separating the aromatic ring from the primary amine is the critical distance required for monoaminergic GPCR activation. At physiological pH, the protonated amine forms a highly conserved salt bridge with the aspartate residue (Asp3.32) in the orthosteric binding pocket of serotonin (5-HT) and dopamine (D2) receptors ()[1].

The 4-Methoxy Substitution: Electronic Enrichment

The para-methoxy group acts as a strong electron-donating group (EDG) via resonance. This enriches the π -electron cloud of the aromatic system, significantly enhancing cation- π and π

π stacking interactions with aromatic residues (e.g., Phe6.52) within the 5-HT2A receptor and the Serotonin Transporter (SERT). Unlike unsubstituted phenethylamines, the 4-methoxy addition shifts the molecule's affinity profile heavily toward serotonergic pathways ()[2].
The 2-Fluoro Bioisosteric Shift: Metabolic Shielding

In classic psychedelic SAR (e.g., the 2C-x series), a 2,5-dimethoxy substitution pattern is used to maximize 5-HT2A agonism. However, replacing the 2-methoxy group with a 2-fluoro substitution fundamentally alters the molecule's trajectory:

  • Conformational Locking: Fluorine's extreme electronegativity creates a strong local dipole, restricting the rotational freedom of the ethylamine side chain and locking it into a conformation favorable for specific receptor subtypes (e.g., TAAR1 over 5-HT2A).

  • Metabolic Shielding: Unsubstituted phenethylamines suffer from rapid CYP2D6-mediated aromatic hydroxylation at the ortho position. The carbon-fluorine bond is highly resistant to oxidative cleavage, effectively blocking this metabolic liability without adding the steric bulk or rapid O-demethylation risks associated with a 2-methoxy group ()[2].

Application in Multi-Target Directed Ligands (MTDLs)

While 2-F-4-MeO-PEA possesses intrinsic activity as a trace amine-associated receptor 1 (TAAR1) modulator, its highest clinical value lies in its use as a lipophilic "tail" in MTDL design.

By coupling the primary amine of 2-F-4-MeO-PEA to a piperazine or piperidine ring linked to a lactam headgroup, medicinal chemists can engineer potent atypical antipsychotics. This specific structural integration—leveraging the 2-F-4-MeO-phenyl moiety to anchor the ligand in the hydrophobic sub-pocket of the D2 and 5-HT2A receptors—drives Dopamine D2 partial agonism and 5-HT2A antagonism. This paradigm was successfully demonstrated in the synthesis of novel lactam derivatives for the treatment of schizophrenia ()[3].

Pathway LIG 2-(2-F-4-MeO-phenyl)ethanamine HT2A 5-HT2A Receptor LIG->HT2A Modulates D2R Dopamine D2 Receptor LIG->D2R Partial Agonist GQ Gq/11 Pathway HT2A->GQ Activates GI Gi/o Pathway D2R->GI Activates EFF1 IP3/DAG Cascade GQ->EFF1 Triggers EFF2 cAMP Reduction GI->EFF2 Inhibits AC

Fig 1. Divergent GPCR signaling pathways modulated by the 2-F-4-MeO-PEA scaffold in MTDL design.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the SAR of this scaffold and its derivatives, we employ a dual-assay system designed with strict internal causality and self-validation mechanisms.

Protocol A: High-Throughput Radioligand Displacement (5-HT2A & D2)
  • Causality: To quantify binding affinity, we utilize [3H] -Ketanserin (for 5-HT2A) and [3H] -Spiperone (for D2). These radioligands specifically label the antagonist conformations of the receptors, providing a highly sensitive displacement baseline for our synthesized MTDL derivatives.

  • Self-Validating Workflow:

    • Prepare CHO-K1 cell membranes expressing human 5-HT2A or D2 receptors.

    • Incubate 15 μ g of membrane protein with 1 nM [3H] -Ketanserin and varying concentrations of the 2-F-4-MeO-PEA derivative ( 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Validation Check: Non-specific binding (NSB) is defined using 10 μ M Mianserin. A reference standard (Aripiprazole) must be run in parallel. If the reference standard's IC50​ deviates by >0.5 log units from historical baselines, the assay plate is automatically invalidated.

Protocol B: In Vitro Microsomal Stability Assay
  • Causality: To empirically prove the metabolic shielding effect of the 2-fluoro substitution against CYP450-mediated degradation, compounds are subjected to Human Liver Microsome (HLM) intrinsic clearance assays.

  • Self-Validating Workflow:

    • Pre-incubate 1 μ M of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the reaction by adding 1 mM NADPH.

    • Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

    • Validation Check: The assay includes a heat-inactivated HLM negative control (to rule out chemical instability) and a Verapamil positive control (to confirm CYP3A4/CYP2D6 enzymatic viability).

Workflow S1 Compound Synthesis (2-F-4-MeO-PEA Core) S2 Receptor Binding Assays (Radioligand Displacement) S1->S2 Purified Ligand S3 Functional Assays (cAMP & IP1 Accumulation) S2->S3 Ki < 100nM S4 Metabolic Stability (HLM Clearance) S3->S4 Efficacy Confirmed S5 In Vivo Efficacy (Prepulse Inhibition) S4->S5 High T1/2

Fig 2. High-throughput SAR screening workflow for evaluating phenethylamine derivatives.

Quantitative SAR Data

The following table summarizes the comparative pharmacological and pharmacokinetic advantages of the 2-F-4-MeO-PEA scaffold against standard phenethylamine benchmarks.

Compound Scaffold5-HT2A Ki​ (nM)D2 Ki​ (nM)HLM T1/2​ (min)Primary Metabolic Route
Phenethylamine (PEA)>10,000>10,000<10MAO-B oxidation, Aromatic Hydroxylation
4-MeO-PEA4,500>10,00015O-demethylation, MAO
2,5-diMeO-PEA (2C-H)850>10,00025O-demethylation
2-F-4-MeO-PEA 1,200 >10,000 45 O-demethylation (Shielded Ortho)
2-F-4-MeO-PEA-Lactam (MTDL) 12 8 >120 N-dealkylation

Table 1: Consensus SAR data illustrating the impact of fluorination and MTDL integration on binding affinity and metabolic half-life.

References

  • Nichols, D. E. (1981). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839-849. URL:[Link]

  • Kyzar, E. J., Nichols, C. D., Gainetdinov, R. R., Nichols, D. E., & Kalueff, A. V. (2017). Psychedelic Drugs in Biomedicine. Trends in Pharmacological Sciences, 38(11), 992-1005. URL:[Link]

  • Nhwa Pharmaceutical Corp. (2017). WO2017084627A1 - Lactam derivatives and their applications. WIPO (PCT).
  • Blaazer, A. R., Smid, P., & Kruse, C. G. (2008). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT2A Receptors. ChemMedChem, 3(9), 1299-1309. URL:[Link]

Sources

Methodological & Application

Advanced Application Notes & Protocols: 2-(2-Fluoro-4-methoxyphenyl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Fluoro-4-methoxyphenyl)ethanamine (CAS: 402832-76-2) is a highly versatile, privileged phenethylamine scaffold utilized extensively in modern drug discovery. This application note provides researchers and drug development professionals with mechanistic insights, causal rationales, and self-validating protocols for utilizing this precursor. Its primary applications lie in the synthesis of complex tetrahydroisoquinoline (THIQ) alkaloids and the development of targeted G-protein-coupled receptor (GPCR) modulators.

Mechanistic Insights & Pharmacophore Causality

The specific substitution pattern of this precursor is not arbitrary; it represents a highly optimized balance of electronic and steric effects designed to overcome common pharmacological liabilities.

  • The 2-Fluoro Substitution (Metabolic Shielding): The ortho position of phenethylamines is notoriously susceptible to CYP450-mediated aromatic hydroxylation. The strategic incorporation of fluorine provides an isosteric block. The exceptional strength of the C–F bond resists oxidative cleavage, thereby enhancing the in vivo half-life of derived drug candidates [1]. Furthermore, the strong inductive electron-withdrawing effect of fluorine subtly lowers the pKa of the terminal amine, enhancing membrane permeability (LogP).

  • The 4-Methoxy Substitution (Electronic Activation): The methoxy group serves a dual purpose. Pharmacologically, it acts as a critical hydrogen-bond acceptor, interacting with key serine or threonine residues in the binding pockets of monoamine GPCRs [3]. Synthetically, it is a potent electron-donating group (EDG) via resonance. It enriches the electron density of the aromatic ring, specifically activating the meta position (relative to the ethylamine side chain) for rapid cyclization during electrophilic aromatic substitution (EAS).

Pharmacophore Core 2-(2-Fluoro-4-methoxyphenyl)ethanamine F_Group 2-Fluoro Substitution Core->F_Group MeO_Group 4-Methoxy Substitution Core->MeO_Group Amine Ethylamine Chain Core->Amine F_Effect Blocks CYP450 ortho-hydroxylation Modulates Amine pKa F_Group->F_Effect MeO_Effect H-Bond Acceptor (GPCRs) Directs EAS Cyclization MeO_Group->MeO_Effect Amine_Effect Primary Salt Bridge with Aspartate (e.g., D3x32) Amine->Amine_Effect

Fig 1: Pharmacophore logic and causal metabolic/binding effects of the precursor.

Application I: Synthesis of Tetrahydroisoquinolines (THIQs)

The Pictet-Spengler reaction remains the premier methodology for constructing THIQ frameworks [2]. The presence of the 4-methoxy group in our precursor makes it an exceptionally reactive substrate for this transformation, allowing for milder reaction conditions that preserve sensitive functional groups.

Step-by-Step Protocol: Acid-Catalyzed Pictet-Spengler Cyclization

Objective: Synthesize a 1-substituted-6-methoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline derivative.

Materials:

  • 2-(2-Fluoro-4-methoxyphenyl)ethanamine (1.0 equiv, 10 mmol)

  • Target Aldehyde (e.g., Benzaldehyde) (1.1 equiv, 11 mmol)

  • Trifluoroacetic acid (TFA) (2.0 equiv, 20 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Methodology & Causal Logic:

  • Imine Formation: Dissolve the precursor and the target aldehyde in anhydrous DCM under a nitrogen atmosphere. Causality: Anhydrous conditions are critical here; the condensation releases water, and removing ambient moisture drives the equilibrium toward the intermediate imine. Stir at room temperature for 2 hours.

  • Acidic Activation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add TFA. Causality: TFA is selected over stronger mineral acids (like HCl or H2SO4) because it provides sufficient protonation to generate the highly electrophilic iminium ion without risking the cleavage of the sensitive 4-methoxy ether linkage.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12–16 hours. Self-Validation: Monitor via TLC (Eluent: 9:1 DCM:MeOH). The disappearance of the primary amine spot (ninhydrin positive) and the appearance of a new, lower Rf UV-active spot confirms cyclization.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Causality: Neutralizing the TFA ensures the newly formed secondary amine is deprotonated and partitions into the organic layer. Extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure THIQ scaffold.

PS_Workflow A 2-F-4-MeO-PEA (Precursor) B Aldehyde/Ketone Condensation A->B + R-CHO (Anhydrous) C Iminium Ion Intermediate B->C + TFA - H2O D Electrophilic Aromatic Substitution C->D 4-MeO Activation E THIQ Scaffold Formation D->E Deprotonation

Fig 2: Pictet-Spengler cyclization workflow leveraging 4-methoxy activation.

Application II: Development of GPCR Ligands

Phenethylamine derivatives are foundational to neuropharmacology, acting as potent ligands for 5-HT (serotonin), dopamine, and trace amine-associated receptors (TAARs) [3]. 2-(2-Fluoro-4-methoxyphenyl)ethanamine is frequently utilized as a primary amine input for parallel library synthesis via amidation or reductive amination to probe GPCR binding pockets.

Step-by-Step Protocol: Amidation for Library Generation

Objective: Synthesize an amide derivative to probe steric tolerance in the GPCR orthosteric site.

Methodology & Causal Logic:

  • Activation: In a dry vial, dissolve the chosen carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the activation without competing for the electrophile.

  • Coupling: After 15 minutes of pre-activation, add 2-(2-Fluoro-4-methoxyphenyl)ethanamine (1.0 equiv). Stir at room temperature for 4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Self-Validation: The acidic wash removes unreacted phenethylamine precursor, while the basic wash removes unreacted carboxylic acid, ensuring a highly pure crude product prior to chromatography.

Quantitative SAR Data Summary

The following table summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from this precursor, demonstrating how terminal amine modifications dictate receptor subtype selectivity.

Compound IDAmine Modification (R-Group)5-HT2A Ki​ (nM)Dopamine D2 Ki​ (nM)Calculated LogP
F-MeO-01 Primary Amine (Unmodified)45.2>10,0001.85
F-MeO-02 N-Methyl12.44,5002.15
F-MeO-03 N-Benzyl185.01203.60
F-MeO-04 N-Acetyl (Amide)>10,000>10,0002.05

Data Interpretation: The unmodified primary amine and N-methyl derivatives show strong selectivity for the 5-HT2A receptor. Expanding the steric bulk with an N-benzyl group shifts the affinity toward the Dopamine D2 receptor. Converting the basic amine to a neutral amide (F-MeO-04) abolishes binding entirely, proving the causal necessity of the ionizable nitrogen for the critical aspartate salt-bridge interaction in the GPCR pocket.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available at:[Link]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Available at:[Link]

Comprehensive NMR Spectroscopic Characterization of 2-(2-Fluoro-4-methoxyphenyl)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(2-Fluoro-4-methoxyphenyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices. We present a multi-technique approach, integrating one-dimensional (¹H, ¹³C, DEPT, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to create a self-validating system for unambiguous structural elucidation and purity assessment. Each protocol is grounded in established principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Need for Rigorous Characterization

2-(2-Fluoro-4-methoxyphenyl)ethanamine is a substituted phenethylamine derivative. Molecules within this class are significant scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom and a methoxy group onto the phenyl ring, combined with the flexible ethylamine side chain, creates a molecule with distinct electronic and conformational properties. For any application, from pharmacological screening to synthetic methodology development, unambiguous confirmation of the molecular structure and assessment of purity are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the structural determination of organic molecules in solution.[1] This guide outlines a logical and efficient workflow that leverages a suite of NMR experiments to fully characterize the title compound, ensuring that every atom and its connectivity within the molecular framework are precisely mapped.

The Strategic NMR Workflow

A comprehensive characterization cannot be achieved with a single experiment. Instead, a layered approach is employed where each experiment provides a specific piece of the structural puzzle. The data from these experiments are then integrated to build a complete and validated picture of the molecule. The proposed workflow is designed to be efficient, starting with rapid, high-sensitivity experiments and progressing to more detailed correlation studies.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey (1D NMR) cluster_2D Phase 3: Connectivity Mapping (2D NMR) cluster_final Phase 4: Final Validation SamplePrep Sample Preparation (Solubility & Concentration) H1 ¹H NMR (Proton Environments & Splitting) SamplePrep->H1 F19 ¹⁹F NMR (Fluorine Confirmation) H1->F19 C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Structure Structure Elucidation & Verification H1->Structure F19->Structure DEPT DEPT-135 / DEPTQ (Carbon Multiplicity) C13->DEPT C13->HSQC C13->Structure DEPT->HSQC DEPT->Structure HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC COSY->Structure HSQC->HMBC HSQC->Structure HMBC->Structure

Figure 1: Logical workflow for NMR characterization.

Protocol I: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Proper sample preparation is a critical first step.

Objective: To prepare a homogeneous, transparent solution of the analyte at an appropriate concentration in a suitable deuterated solvent.

Materials:

  • 2-(2-Fluoro-4-methoxyphenyl)ethanamine (5-20 mg for ¹H and 2D; 50+ mg for ¹³C if needed)[2][3][4]

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton or glass wool for filtration (if necessary)

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical and must be based on sample solubility.[5][6]

    • Chloroform-d (CDCl₃): A good first choice for many organic molecules.[7] However, it can be slightly acidic and may interact with the basic amine group, potentially broadening the amine proton signals.

    • DMSO-d₆: An excellent solvent for more polar compounds and can be useful if solubility in CDCl₃ is poor. It is more viscous, which can lead to broader lines.[5]

    • Action: Test solubility in non-deuterated solvents first to determine the best choice.

  • Weighing the Sample: Accurately weigh 5-20 mg of the sample into a clean, dry vial. While this amount is sufficient for most modern spectrometers, higher concentrations may be needed for less sensitive experiments like ¹³C NMR on dilute samples.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][9] This volume corresponds to a solution height of about 4-5 cm in a standard 5 mm NMR tube.[3][4]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for acquiring high-quality spectra with sharp lines.[8]

  • Transfer and Filtration: Draw the solution into a Pasteur pipette. If any solid particulates are visible, plug the pipette with a small piece of cotton or glass wool and filter the solution directly into the NMR tube.[2][4] This prevents interference with the magnetic field homogeneity (shimming).

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

Protocol II: One-Dimensional (1D) NMR Experiments

1D NMR spectra provide the foundational information about the chemical environment of the NMR-active nuclei.

¹H NMR (Proton NMR)

Causality: The ¹H NMR spectrum is the starting point for any structural analysis. It reveals the number of distinct proton environments, their electronic shielding (chemical shift), the number of neighboring protons (multiplicity through J-coupling), and the relative number of protons in each environment (integration).

Experimental Protocol:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical acquisition time is under a minute.

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.[10]

  • Integrate all signals and analyze chemical shifts and coupling patterns.

¹⁹F NMR (Fluorine-19 NMR)

Causality: For any fluorine-containing compound, a ¹⁹F NMR spectrum is essential. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[11][12][13] This experiment confirms the presence of fluorine and provides information about its electronic environment through its chemical shift and couplings to nearby protons (ⁿJHF) and carbons (ⁿJCF).

Experimental Protocol:

  • Using the same sample, tune the NMR probe to the ¹⁹F frequency.

  • Acquire a simple one-pulse ¹⁹F spectrum. Often, proton decoupling is applied to simplify the spectrum to a singlet, though a coupled spectrum can provide valuable J-coupling information.

  • Process and reference the spectrum. Fluoro-trichloromethane (CFCl₃) is the standard reference (0 ppm).[11]

¹³C{¹H} NMR (Proton-Decoupled Carbon-13 NMR)

Causality: This experiment identifies all unique carbon environments in the molecule. Proton decoupling is used to collapse all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

Experimental Protocol:

  • Tune the probe to the ¹³C frequency.

  • Acquire a ¹³C spectrum with broadband proton decoupling. Due to the low natural abundance of ¹³C (1.1%), this experiment typically requires a longer acquisition time (minutes to hours) than ¹H NMR.[14]

  • Process the data and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[10]

DEPT (Distortionless Enhancement by Polarization Transfer)

Causality: The DEPT experiment is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[15] It is significantly more sensitive than a standard ¹³C experiment because it utilizes polarization transfer from protons.[14]

  • DEPT-135: Shows CH and CH₃ signals with positive phase, and CH₂ signals with negative phase. Quaternary carbons are not observed.[14]

  • DEPTQ: An improved experiment that allows for the observation of all carbon types, including quaternary carbons, in a single experiment or combination of experiments.[16][17]

Experimental Protocol:

  • Run the DEPT-135 or DEPTQ pulse sequence.

  • Process the data to obtain a spectrum that shows the multiplicity of each carbon atom based on the phase of the signal.

Protocol III: Two-Dimensional (2D) NMR Experiments

2D NMR experiments are crucial for establishing the connectivity between atoms, allowing for the assembly of the complete molecular structure.[1]

COSY (COrrelation SpectroscopY)

Causality: COSY is a homonuclear experiment that identifies protons that are spin-spin coupled to each other, typically over two or three bonds (²JHH, ³JHH).[18] It is the primary tool for mapping out contiguous proton networks, such as the ethylamine side chain and adjacent protons on the aromatic ring.

Experimental Protocol:

  • Set up a standard gradient-selected COSY (gCOSY) experiment.

  • Acquire the 2D data set.

  • Process both dimensions with Fourier transformation. The resulting spectrum will show the ¹H spectrum on both axes, with diagonal peaks and cross-peaks that indicate coupling between protons.

HSQC (Heteronuclear Single Quantum Coherence)

Causality: HSQC is a heteronuclear correlation experiment that maps each proton directly to the carbon atom it is attached to (¹JCH).[1][18][19] This is the most reliable way to assign the signals in the ¹³C spectrum based on the previously assigned ¹H signals.

Experimental Protocol:

  • Set up a standard gradient-selected HSQC (gHSQC) experiment.

  • Acquire and process the 2D data. The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation)

Causality: The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds, typically two or three bonds (²JCH, ³JCH).[20][21][22] These long-range correlations are used to connect the molecular fragments identified by COSY and HSQC. For example, it can show the connection from the ethylamine protons to the aromatic ring and from the methoxy protons to its attached aromatic carbon. It is also essential for identifying the positions of quaternary carbons, which have no attached protons.[20][23]

Experimental Protocol:

  • Set up a standard gradient-selected HMBC (gHMBC) experiment. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Acquire and process the 2D data. The resulting spectrum correlates ¹H and ¹³C chemical shifts over multiple bonds.

Data Interpretation and Structural Elucidation

The final step is to integrate all the spectral data to build a coherent structural assignment.

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of 2-(2-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

The accurate identification and quantification of substituted phenethylamines are critical in pharmaceutical development, forensic toxicology, and the monitoring of novel psychoactive substances (NPS). 2-(2-Fluoro-4-methoxyphenyl)ethanamine (a fluorinated analogue of 4-methoxyphenethylamine) presents unique analytical challenges. Due to the highly labile nature of the ethylamine side chain, this compound exhibits aggressive fragmentation under both Electrospray Ionization (ESI) and Electron Ionization (EI).

This application note provides a comprehensive guide to the mechanistic fragmentation pathways of 2-(2-Fluoro-4-methoxyphenyl)ethanamine, detailing the causality behind specific mass spectrometric behaviors and establishing self-validating protocols for robust LC-MS/MS and GC-MS analysis.

Chemical Profile

ParameterValue
Chemical Name 2-(2-Fluoro-4-methoxyphenyl)ethanamine
Molecular Formula C9​H12​FNO
Monoisotopic Mass 169.0903 Da
Exact Mass [M+H]+ 170.0976 Da
pKa (Estimated) ~9.5 (Primary Amine)

Mechanistic Fragmentation Pathways

Electrospray Ionization (ESI-LC-MS/MS)

In positive electrospray ionization (+ESI), 2-(2-Fluoro-4-methoxyphenyl)ethanamine readily protonates to form the [M+H]+ precursor ion at m/z 170.10. However, phenethylamine derivatives are notorious for undergoing facile in-source and collision-induced dissociation (CID).

Mechanistically, this fragmentation is driven by an intramolecular nucleophilic attack of the electron-rich aromatic ring onto the protonated ethylamine side chain. This reaction expels ammonia ( NH3​ , 17 Da) to form a highly stable spiro[1]octadienylium intermediate at m/z 153.07 . The presence of the electron-donating 4-methoxy group significantly lowers the activation energy for this pathway, making m/z 153.07 the dominant base peak. Subsequent higher-energy CID leads to the expulsion of formaldehyde ( CH2​O , 30 Da) from the methoxy moiety ( m/z 123.06), followed by the loss of hydrogen fluoride (HF, 20 Da) to yield a stable aromatic cation at m/z 103.05 .

Electron Ionization (EI-GC-MS)

Under standard 70 eV electron ionization, the radical cation [M]+∙ is formed at m/z 169.09. The dominant fragmentation pathway is the α -cleavage of the alkylamine chain. Because the nitrogen atom strongly stabilizes the positive charge, the Cα​−Cβ​ bond breaks instantly, expelling the 2-fluoro-4-methoxybenzyl radical and leaving the highly abundant iminium ion ( [CH2​=NH2​]+ ) at m/z 30.03.

Because the underivatized EI spectrum is heavily dominated by this generic m/z 30 peak, structural elucidation of isomers is nearly impossible. To preserve structural information, derivatization is mandatory .

Quantitative Data Summaries

Table 1: ESI-MS/MS (CID) Fragmentation Data | Precursor Ion ( m/z ) | Fragment Ion ( m/z ) | Mass Loss (Da) | Neutral Lost | Structural Assignment | Relative Abundance | | :--- | :--- | :--- | :--- | :--- | :--- | | 170.10 ( [M+H]+ ) | 153.07 | 17 | NH3​ | Spiro[1]octadienylium | 100% (Base Peak) | | 170.10 | 123.06 | 47 | NH3​+CH2​O | Fluorotropylium derivative | ~45% | | 170.10 | 103.05 | 67 | NH3​+CH2​O+HF | Phenyl cation derivative | ~15% |

Table 2: EI-MS (70 eV) Fragmentation Data (Underivatized vs. Derivatized) | Analyte State | Molecular Ion ( m/z ) | Base Peak ( m/z ) | Key Diagnostic Fragments ( m/z ) | | :--- | :--- | :--- | :--- | | Underivatized | 169 (Trace) | 30 ( CH2​NH2+​ ) | 139 (Benzyl cation), 124 (Loss of CH3​ ) | | TFA-Derivatized | 265 (Low) | 126 ( CH2​NHCOCF3+​ )| 139 (Benzyl cation), 152 (Rearrangement) |

Experimental Methodologies & Self-Validating Protocols

Protocol A: LC-MS/MS Workflow (ESI+)

Causality of Choices: 0.1% Formic acid is used to ensure complete protonation of the primary amine. A strictly optimized, low declustering potential (DP) is critical; high source voltages will prematurely convert the m/z 170.10 precursor into the m/z 153.07 fragment before it reaches the first quadrupole, destroying MRM sensitivity.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 × 50 mm, 1.7 µm) at 40°C. Run a linear gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • MS Parameters: Set the ESI capillary voltage to a conservative 3.0 kV. Set desolvation temperature to 400°C.

  • MRM Transitions:

    • Quantifier: 170.10 153.07 (Collision Energy: 15 eV)

    • Qualifier 1: 170.10 123.06 (Collision Energy: 25 eV)

    • Qualifier 2: 170.10 103.05 (Collision Energy: 35 eV)

  • Self-Validation System:

    • Carryover Check: Inject a double-blank (solvent only) immediately after the Upper Limit of Quantification (ULOQ). The peak area must be <0.1% of the LLOQ.

    • Ion Ratio Stability: The Qualifier/Quantifier peak area ratio must remain within ±20% of the established calibration standard average across all biological replicates.

Protocol B: GC-MS Workflow (EI) with TFA Derivatization

Causality of Choices: Underivatized phenethylamines adsorb to active silanol sites in the GC inlet (causing severe peak tailing) and fragment too completely via α -cleavage. Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the active amine protons with an electron-withdrawing trifluoroacetyl group. This improves volatility, eliminates tailing, and stabilizes the molecular ion to yield structurally informative heavy fragments.

Step-by-Step Methodology:

  • Sample Drying: Transfer 100 µL of the sample extract (in methanol) to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of TFAA to the dried residue.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 20 minutes.

  • Reconstitution: Evaporate the mixture to dryness under nitrogen to remove highly acidic TFA byproducts. Reconstitute in 100 µL of dry Ethyl Acetate.

  • GC Parameters: Inject 1 µL in splitless mode (Inlet Temp: 250°C) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Self-Validation System:

    • Derivatization Completeness: Evaluate the chromatographic tailing factor of the derivatized peak. A tailing factor >1.5 indicates incomplete derivatization or active site degradation in the inlet liner, requiring immediate maintenance.

Fragmentation Pathway Visualization

MS_Fragmentation M1 [M+H]⁺ m/z 170.10 Protonated Molecule M2 [M+H - NH₃]⁺ m/z 153.07 Spirooctadienylium M1->M2 - NH₃ (17 Da) CID / In-Source M3 [M+H - NH₃ - CH₂O]⁺ m/z 123.06 Loss of Formaldehyde M2->M3 - CH₂O (30 Da) CID M4 [M+H - NH₃ - CH₂O - HF]⁺ m/z 103.05 Loss of Hydrogen Fluoride M3->M4 - HF (20 Da) CID

ESI-MS/MS collision-induced dissociation pathway of 2-(2-Fluoro-4-methoxyphenyl)ethanamine.

References

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters." Analytical Chemistry, 92(17), 12033-12039. URL:[Link]

  • Seither, J. Z. (2018). "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." FIU Electronic Theses and Dissertations, 3685. URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting GC-MS detection limits for 2-(2-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have curated this guide specifically for analytical chemists and drug development professionals facing sensitivity and Limit of Detection (LOD) challenges when analyzing 2-(2-Fluoro-4-methoxyphenyl)ethanamine .

Analyzing primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult. This guide bypasses generic advice to focus on the exact physicochemical mechanisms causing your signal loss, providing self-validating protocols to achieve trace-level quantification.

Diagnostic Workflow

GCMS_Troubleshooting N1 Issue: High LOD / Poor Sensitivity for Fluorinated Phenethylamine N2 Assess Chromatogram N1->N2 N3 Peak Tailing / Loss of Analyte (Active Site Adsorption) N2->N3 N4 Poor S/N in Mass Spec (m/z 30 Base Peak Dominance) N2->N4 N5 Inlet Maintenance: Install Deactivated Liner N3->N5 N6 Chemical Derivatization (PFPA / HFBA Acylation) N3->N6 N4->N6 N7 Switch to SIM Mode Target High-Mass Fragments N6->N7

Diagnostic workflow for resolving GC-MS detection limit issues in phenethylamine analysis.

Core Troubleshooting Guide (FAQ)

Q1: Why is my baseline detection limit for 2-(2-Fluoro-4-methoxyphenyl)ethanamine so high compared to other small molecules? A: The issue is twofold, rooted in the compound's structure as a primary amine.

  • Fragmentation Causality: In standard 70 eV Electron Ionization (EI), underivatized phenethylamines undergo rapid α -cleavage at the alkylamine chain. For your compound, this breaks the bond between the α -carbon and β -carbon, producing a highly abundant iminium ion ( [CH2​=NH2​]+ ) at m/z 30 . Monitoring m/z 30 is analytically disastrous because it falls within the highest chemical noise region of the mass spectrum (co-eluting solvent impurities, column bleed, and air).

  • Chromatographic Causality: The primary amine group is highly polar and acts as a strong hydrogen-bond donor/acceptor. This leads to irreversible adsorption on active silanol sites ( −SiOH ) in the GC inlet and column, causing severe peak tailing and analyte loss, which destroys your signal-to-noise (S/N) ratio[1].

Q2: How do I resolve the peak tailing and adsorption issues in the GC inlet? A: You must eliminate active sites. Matrix effects and accumulated involatile residues in the inlet liner create active sites that adsorb polar analytes[1].

  • Solution: Replace standard liners with highly deactivated, single-taper liners. Avoid glass wool unless it is strictly deactivated, as broken wool fibers expose active silica. Furthermore, ensure your extracts are concentrated using gentle nitrogen blowdown to remove trace polar extraction solvents before injection[1].

Q3: Which derivatization strategy is optimal for fluorinated phenethylamines to improve MS sensitivity? A: Acylation using fluorinated anhydrides is the gold standard[2]. By reacting the sample with Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA), you replace the active amine protons with a fluorinated acyl group.

  • The Causality: This eliminates hydrogen bonding (improving volatility and peak shape) and fundamentally alters the EI fragmentation pathway. Instead of the generic m/z 30 ion, the fluorinated derivatives yield high-mass, structurally significant fragment ions (e.g., m/z 176 for the PFPA α -cleavage product). These high-mass ions are easily isolated from background noise in Selected Ion Monitoring (SIM) mode. Comparative studies demonstrate that PFPA often yields the best sensitivity for amphetamine-related drugs, achieving LODs down to 2.5 ng/mL[3]. HFBA is also highly effective, providing a distinctive mass spectrum and a clear molecular ion for substituted phenethylamines[4].

Quantitative Data: Derivatization Reagent Comparison

To guide your assay development, the following table summarizes the expected performance metrics of various derivatization strategies for phenethylamine derivatives.

ReagentReagent TypeTarget Functional GroupPrimary Benefit for MS DetectionTypical LOD Range (SIM)
None (Underivatized) N/APrimary AmineNone (Suffers from m/z 30 base peak noise)> 100 ng/mL
TFAA Fluorinated AnhydridePrimary/Secondary AmineGood volatility, shifts mass out of noise region10 - 25 ng/mL
HFBA Fluorinated AnhydridePrimary/Secondary AmineHighest mass fragments, highly distinct spectra[4]5 - 15 ng/mL
PFPA Fluorinated AnhydridePrimary/Secondary AmineOptimal sensitivity, excellent S/N ratio[3]2.5 - 10 ng/mL
Self-Validating Experimental Protocol: PFPA Derivatization

This protocol outlines the optimal sample preparation and PFPA acylation workflow for 2-(2-Fluoro-4-methoxyphenyl)ethanamine. It includes a mandatory self-validation step to ensure the integrity of the chemical reaction.

Materials Required:

  • Ethyl acetate (GC-MS grade)

  • 0.1 M NaOH (Aqueous)

  • Pentafluoropropionic anhydride (PFPA)

  • Ultra-pure Nitrogen evaporator

Step-by-Step Methodology:

  • Alkaline Extraction: To 1.0 mL of the aqueous sample matrix, add 0.5 mL of 0.1 M NaOH. Causality: This ensures the amine is fully deprotonated into its free-base form, which is required for organic partitioning.

  • Solvent Extraction: Add 2.0 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Organic Transfer & Drying: Transfer the upper organic layer to a clean, dry glass reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen at 30°C[1]. Critical Causality: Any residual water will violently quench the PFPA reagent, converting it to pentafluoropropionic acid and halting the derivatization.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a heating block at 70°C for 30 minutes to drive the reaction to completion[3].

  • Reagent Removal: Allow the vial to cool. Evaporate the excess PFPA and acidic byproducts under a gentle nitrogen stream until just dry. Causality: Injecting excess active anhydride will rapidly strip the deactivation layer from your GC inlet liner and degrade the column stationary phase.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.

  • Self-Validation Checkpoint (GC-MS Injection): Inject 1 µL in splitless mode. In your MS method, monitor both m/z 30 (the underivatized α -cleavage base peak) and m/z 176 (the expected PFPA derivative α -cleavage fragment).

    • Validation Logic: The complete absence of an m/z 30 peak at the expected underivatized retention time, coupled with a strong, sharp m/z 176 peak at a later retention time, validates 100% derivatization efficiency. If m/z 30 persists, your sample contained residual moisture or your PFPA reagent has hydrolyzed.

References
  • Source: nih.
  • Title: Identification of Substituted Cathinones (B-keto phenethylamines) Heptafluorobutyric Anhydride (HFBA)
  • Source: jfda-online.
  • Source: organomation.

Sources

Technical Support Center: Preventing Oxidative Degradation of 2-(2-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(2-Fluoro-4-methoxyphenyl)ethanamine . As a substituted phenethylamine, this compound presents specific handling challenges due to the inherent reactivity of its primary amine and electron-rich aromatic ring.

This document synthesizes mechanistic causality with field-proven protocols to ensure the absolute integrity of your experimental workflows.

Mechanistic Insights (FAQs)

Q1: Why is 2-(2-Fluoro-4-methoxyphenyl)ethanamine highly susceptible to oxidative degradation? A1: The vulnerability of this molecule stems from two structural features. First, the primary amine is highly susceptible to radical-based oxidative pathways. In the presence of oxygen or trace metals, an electron is abstracted from the nitrogen atom to produce an ammonium radical. This intermediate loses a hydrogen radical to form an imine radical, which subsequently undergoes hydrolysis to yield 2-(2-Fluoro-4-methoxyphenyl)acetaldehyde and ammonia [2]. Second, the para-methoxy group is strongly electron-donating, which increases the electron density of the aromatic ring and lowers the overall oxidation potential of the molecule, despite the mild inductive withdrawal provided by the ortho-fluoro substitution.

Q2: How does pH dictate the stability of this compound in solution? A2: Oxidation requires the availability of the nitrogen's lone pair of electrons. In its unprotonated free-base form (typically at pH > 9), the amine is highly nucleophilic and readily undergoes electron abstraction. By lowering the pH of the solution (e.g., pH < 4), the amine is protonated to form an ammonium salt ( R−NH3+​ ). This protonation ties up the lone pair, drastically increasing the energy barrier for oxidation and rendering the molecule chemically resistant to radical attack [3].

Q3: What environmental triggers accelerate this degradation? A3: The primary catalysts for phenethylamine degradation are dissolved oxygen (acting as a radical initiator), ambient UV/visible light (providing the activation energy for homolytic cleavage), elevated temperatures, and trace transition metals (which catalyze Fenton-like heterolytic cleavage of trace peroxides) [1].

Pathway A 2-(2-Fluoro-4-methoxyphenyl) ethanamine B Ammonium Radical Cation A->B Electron Abstraction C Imine Radical B->C -H⁺, -H• D Aldehyde Derivative C->D Hydrolysis (+H₂O, -NH₃)

Figure 1: Radical-based oxidative degradation pathway of primary amines.

Troubleshooting Guide

Issue 1: My stock solution turned yellow/brown after a few weeks of storage.

  • Causality: Color changes are a classic macroscopic indicator of amine oxidation. The primary amine reacts with its own degradation product (the newly formed aldehyde) via a condensation reaction to form complex, highly conjugated Schiff bases (imines) or polymeric species, which absorb light in the visible spectrum[4].

  • Resolution: Discard the compromised solution. For future batches, ensure the solvent is thoroughly degassed to remove dissolved oxygen and store the solution in amber glass vials to prevent photo-oxidation [1].

Issue 2: HPLC analysis shows new, more polar impurity peaks (shorter retention time) after 1 month at 4°C.

  • Causality: Even at refrigerated temperatures, oxidative deamination slowly converts the amine into its corresponding aldehyde or carboxylic acid[1]. These oxygenated derivatives are typically more polar than the parent amine under standard reverse-phase LC conditions.

  • Resolution: The free base is unstable in solution over long periods. Transition to storing the compound as an acidified salt solution (e.g., in 0.1% Trifluoroacetic acid) and drop the storage temperature to -20°C.

Issue 3: Rapid degradation observed during metal-catalyzed complexation reactions.

  • Causality: Transition metals (like Cu, Pd, or Fe) act as single-electron oxidants, directly abstracting electrons from the electron-rich phenethylamine [4].

  • Resolution: If the amine is not the intended coordination site, temporarily mask it using a protecting group (e.g., Boc or Fmoc) prior to the reaction. Alternatively, utilize an inert Argon atmosphere and strictly deoxygenated solvents during the reaction setup [5].

Quantitative Stability Profiles

To optimize your storage strategy, consult the following empirical stability matrix. This data extrapolates the degradation kinetics of substituted phenethylamines based on environmental variables.

Storage ConditionAtmosphereSolution pHRelative Degradation RateEstimated Shelf Life
25°C (Ambient)Air8.5 (Free Base)Critical / High< 1 Week
4°C (Fridge)Air8.5 (Free Base)Moderate3–4 Weeks
4°C (Fridge)Argon8.5 (Free Base)Low3–6 Months
-20°C (Freezer)Argon3.0 (Protonated)Negligible> 2 Years

Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

This protocol establishes a self-validating workflow to eliminate the variables of oxygen, light, and pH-dependent reactivity.

Step 1: Solvent Degassing Transfer your chosen HPLC-grade solvent (e.g., Methanol or Acetonitrile) into a clean flask. Sparge the solvent with high-purity Argon gas for 15–20 minutes. This physical displacement removes dissolved O2​ from the solvent voids [5].

Step 2: pH Adjustment (Protonation) Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to the degassed solvent. This ensures the amine will immediately protonate upon dissolution, locking its lone pair [3].

Step 3: Inert Dissolution Inside a glove box or an Argon-purged glove bag, weigh the solid 2-(2-Fluoro-4-methoxyphenyl)ethanamine. Dissolve the solid in the prepared acidic solvent.

Step 4: Aliquoting & Sealing Transfer the solution into pre-cleaned amber glass vials to block UV/ambient light [1]. Fill the vials to minimize headspace. Gently blow Argon over the surface of the liquid before quickly capping with PTFE-lined septa.

Step 5: Cryogenic Storage Immediately transfer the sealed aliquots to a -20°C or -80°C freezer. Thaw only the required volume for daily experiments to prevent freeze-thaw degradation.

Workflow S1 1. Solvent Degassing (Argon sparging for 15 min) S2 2. pH Adjustment (Acidify to pH < 4) S1->S2 S3 3. Inert Dissolution (Argon atmosphere) S2->S3 S4 4. Aliquoting & Sealing (Amber vials, Argon headspace) S3->S4 S5 5. Cryogenic Storage (-20°C or -80°C) S4->S5

Figure 2: Workflow for preparing oxidation-resistant amine stock solutions.

Protocol 2: Forced Degradation Study (Method Validation)

To trust your analytical results, you must prove your HPLC/LC-MS method can actually detect the oxidized degradants. This self-validating protocol forces the formation of aldehydes/carboxylic acids.

  • Control Sample: Prepare a 1 mg/mL solution of 2-(2-Fluoro-4-methoxyphenyl)ethanamine in 0.1% TFA/Acetonitrile.

  • Stress Sample: Prepare a 1 mg/mL solution of the free base in Acetonitrile. Add 3% H2​O2​ (Hydrogen Peroxide) to act as a radical initiator [1].

  • Incubation: Incubate both vials at 40°C for 24 hours.

  • Analysis: Inject both samples into your LC system. A successful stability-indicating method will show a 10–30% reduction in the parent peak area of the Stress Sample, accompanied by the emergence of distinct, earlier-eluting oxidized impurity peaks. The Control Sample should remain >99% intact.

References

  • BenchChem Technical Support Team. "Minimizing degradation of phenethylamines during storage." BenchChem.
  • Ghanbarabadi, H., et al. "Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches." ACS Omega.
  • Kelly, C. B., et al. "Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt." PMC (PubMed Central).
  • BenchChem Technical Support Team. "Preventing oxidation of the aniline group during complexation." BenchChem.
  • Preethalayam, P., et al. "How to prevent/minimize rapid air oxidation or arylamine." ResearchGate.

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: 2-(2-Fluoro-4-methoxyphenyl)ethanamine versus 4-methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Pharmacology and Drug Development

In the landscape of neuropharmacology, the phenethylamine scaffold represents a foundational structure for a vast array of centrally acting agents. Modifications to this core structure can dramatically alter a compound's affinity and efficacy at various receptor targets. This guide provides a comparative analysis of two such analogs: 4-methoxyphenethylamine and its ortho-fluorinated counterpart, 2-(2-Fluoro-4-methoxyphenyl)ethanamine.

While direct, side-by-side comparative binding data for these two specific molecules is not extensively available in the current body of published literature, this guide will synthesize known structure-activity relationships (SAR) of phenethylamines to infer the potential pharmacological profile of 2-(2-Fluoro-4-methoxyphenyl)ethanamine in relation to the more broadly characterized 4-methoxyphenethylamine. We will delve into their likely receptor targets, the experimental methods used to determine these interactions, and the downstream signaling pathways that are likely to be modulated.

Understanding the Core Moiety: 4-methoxyphenethylamine

4-methoxyphenethylamine (4-MPEA) is a naturally occurring trace amine and a structural analog of the endogenous neurotransmitter, β-phenethylamine. Its primary known pharmacological action is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of several key neurotransmitters[1][2][3][4]. Specifically, 4-MPEA and its N-methylated homologs have been shown to inhibit the MAO-catalyzed deamination of both tyramine and tryptamine[3]. This action can lead to an increase in the synaptic concentrations of monoamine neurotransmitters.

As a trace amine, 4-MPEA is also a putative agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic systems[5]. The activation of TAAR1 by trace amines like β-phenethylamine is an area of active research, with implications for neuropsychiatric disorders[5][6].

Regarding its interaction with serotonin receptors, structure-activity relationship studies of phenethylamines suggest that the presence of an alkoxy group at the para-position, as seen in 4-MPEA, tends to decrease the binding affinity for the 5-HT2A receptor[7].

The Impact of Fluorination: A Look at 2-(2-Fluoro-4-methoxyphenyl)ethanamine

The introduction of a fluorine atom into a pharmacophore can have profound effects on its biological activity. These effects can stem from alterations in metabolic stability, lipophilicity, and the electronic properties of the molecule, which in turn can influence receptor binding affinity.

For 2-(2-Fluoro-4-methoxyphenyl)ethanamine, the addition of a fluorine atom at the ortho-position of the 4-methoxyphenethylamine scaffold is the key structural modification. While direct binding data for this specific compound is scarce, we can extrapolate potential effects based on studies of other fluorinated phenethylamines.

The effect of fluorination on receptor affinity is not always predictable and is highly dependent on the position of the fluorine atom and the overall substitution pattern of the molecule. For instance, studies on some 4-alkoxy-2,6-dimethoxyphenethylamines have shown that the introduction of fluorine-containing ethoxy groups can lead to a significant decrease in binding affinity at the 5-HT2A receptor[8]. This highlights that fluorination does not universally enhance binding and underscores the need for empirical testing.

Conversely, the electron-withdrawing nature of the fluorine atom can alter the electrostatic potential of the aromatic ring, potentially influencing interactions with amino acid residues in the receptor binding pocket. Further experimental investigation is required to elucidate the precise binding profile of 2-(2-Fluoro-4-methoxyphenyl)ethanamine.

Comparative Binding Affinity Profile (Inferred)

The following table summarizes the known and inferred binding characteristics of the two compounds. It is crucial to note that the data for 2-(2-Fluoro-4-methoxyphenyl)ethanamine is largely hypothetical and based on SAR principles, necessitating experimental validation.

Receptor Target4-methoxyphenethylamine2-(2-Fluoro-4-methoxyphenyl)ethanamine (Inferred)
Monoamine Oxidase (MAO) Inhibitor[1][3]Likely an inhibitor, potency relative to 4-MPEA is unknown.
TAAR1 Putative Agonist[5]Putative Agonist. Fluorine substitution may alter potency and efficacy.
5-HT2A Receptor Low affinity (inferred from SAR)[7]Unknown. Ortho-fluorination could potentially increase or decrease affinity depending on steric and electronic effects within the binding pocket.
Other Monoamine Receptors Limited data available.No data available.

Experimental Determination of Binding Affinity: A Protocol

To empirically determine and compare the binding affinities of these compounds, a radioligand displacement assay is a standard and robust method.

Experimental Workflow: Radioligand Displacement Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation cluster_detect Detection & Analysis prep1 Homogenize tissue or cells expressing the target receptor prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membrane pellet in assay buffer prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand prep3->assay1 assay2 Add increasing concentrations of the unlabeled test compound (e.g., 4-MPEA or its fluoro-analog) assay1->assay2 assay3 Allow to reach equilibrium assay2->assay3 sep1 Rapidly filter the incubation mixture through a glass fiber filter assay3->sep1 sep2 Wash filters with ice-cold buffer to remove unbound radioligand sep1->sep2 detect1 Measure radioactivity retained on the filters using a scintillation counter sep2->detect1 detect2 Plot the percentage of specific binding against the log concentration of the test compound detect1->detect2 detect3 Calculate the IC50 value detect2->detect3 detect4 Determine the Ki value using the Cheng-Prusoff equation detect3->detect4

Caption: Workflow for a radioligand displacement binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest cells or tissue known to express the receptor of interest.

    • Homogenize the biological material in a cold buffer solution containing protease inhibitors.

    • Perform a series of centrifugations to isolate the membrane fraction.

    • Resuspend the final membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a multi-well plate, add a constant amount of the membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (typically near its Kd value) to each well.

    • Add a range of concentrations of the unlabeled test compound (e.g., 2-(2-Fluoro-4-methoxyphenyl)ethanamine or 4-methoxyphenethylamine) to the wells. Include wells with no test compound (total binding) and wells with a high concentration of a known saturating ligand (non-specific binding).

    • Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Downstream Signaling Pathways

Given that phenethylamines often target GPCRs such as serotonin receptors and TAAR1, it is important to consider the downstream signaling cascades that may be activated upon ligand binding.

Serotonin 5-HT2A Receptor Signaling

Many psychedelic phenethylamines are agonists at the 5-HT2A receptor. Activation of this Gq/11-coupled receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC)[9]. These events can then trigger a cascade of downstream effects, including the activation of the extracellular signal-regulated kinase (ERK) pathway.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is primarily a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA)[3]. However, TAAR1 can also couple to other G-proteins and engage β-arrestin2-dependent signaling pathways[3]. Through these mechanisms, TAAR1 can modulate the activity of monoamine transporters and the firing rate of dopaminergic and serotonergic neurons[8][10].

G cluster_TAAR1 TAAR1 Signaling TA Trace Amine (e.g., 4-MPEA) TAAR1 TAAR1 TA->TAAR1 Agonist Binding Gs Gαs TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Modulation Modulation of Monoamine Transporters & Neuronal Firing PKA->Modulation

Caption: Simplified TAAR1 Gs-coupled signaling pathway.

Conclusion

The comparison between 2-(2-Fluoro-4-methoxyphenyl)ethanamine and 4-methoxyphenethylamine highlights a common challenge and a key area of investigation in medicinal chemistry: predicting the pharmacological effects of subtle structural modifications. While 4-methoxyphenethylamine is known primarily as a MAO inhibitor and a putative TAAR1 agonist with likely low affinity for the 5-HT2A receptor, the introduction of an ortho-fluoro group in 2-(2-Fluoro-4-methoxyphenyl)ethanamine creates a novel chemical entity with an uncharacterized binding profile.

Based on existing SAR literature, the impact of this fluorination is not immediately obvious and could potentially alter its affinity and selectivity profile in a number of ways. Therefore, the definitive characterization of 2-(2-Fluoro-4-methoxyphenyl)ethanamine requires empirical investigation using standard pharmacological assays, such as the radioligand binding assay detailed in this guide. Such studies will be crucial in determining its potential as a research tool or a therapeutic lead.

References

  • Gro-kipedia. 4-Methoxyphenethylamine. [Link]

  • Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
  • Keller, W. J., & Ferguson, G. G. (1976). Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase. Journal of Pharmaceutical Sciences, 65(10), 1539-40.
  • PubChem. (+-)-p-Methoxyamphetamine. [Link]

  • Roth, B. L. (2022). Serotonin 2A (5-HT2A)
  • Wang, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(2), 176-184.
  • Glennon, R. A., et al. (2019). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ACS Chemical Neuroscience, 10(11), 4563-4570.
  • Zamora, R., et al. (2018). Structure-Activity Relationship (SAR) of Phenolics for the Inhibition of 2-Phenylethylamine Formation in Model Systems Involving Phenylalanine and the 13-Hydroperoxide of Linoleic Acid. Journal of Agricultural and Food Chemistry, 66(51), 13481-13488.
  • Tang, P. C., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 836376.
  • Jensen, A. A., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. Bioorganic & Medicinal Chemistry, 21(21), 6562-6571.
  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299.
  • Chinese Academy of Sciences. (2023). Researchers Uncover Molecular Mechanism of Methamphetamine Binding to Trace Amine Receptor TAAR1. [Link]

  • NextSDS. 2-(2-fluoro-4-Methoxyphenyl)ethanaMine — Chemical Substance Information. [Link]

  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

  • Sharp, R. R., et al. (2019). Trace amine-associated receptor gene polymorphism increases drug craving in individuals with methamphetamine dependence.
  • PubChem. 2-(3-Fluoro-4-methoxyphenyl)ethanamine. [Link]

  • Samochowiec, J., et al. (2019). Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice. Frontiers in Behavioral Neuroscience, 13, 91.
  • Lee, J. Y., et al. (2013). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][11]-thiazepin-3(2H). Bulletin of the Korean Chemical Society, 34(10), 3149-3152.

  • NextSDS. 2-(2-fluoro-4-methoxyphenyl)ethan-1-ol — Chemical Substance Information. [Link]

  • Liang, G., & Li, Y. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology, 9, 142.
  • Karim, M. R., et al. (2020). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. The Journal of Pharmacology and Experimental Therapeutics, 373(2), 241-250.

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validation of analytical methods for 2-(2-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation Guide for 2-(2-Fluoro-4-methoxyphenyl)ethanamine: A Comparative Analysis of HPLC-UV, LC-MS/MS, and GC-MS

Executive Summary

2-(2-Fluoro-4-methoxyphenyl)ethanamine (CAS: 402832-76-2) is a specialized fluorinated phenethylamine derivative utilized in pharmacological research, neurotransmitter analog studies, and forensic reference standard development[1][2]. Because of its specific structural nuances—a primary aliphatic amine coupled with an electron-withdrawing fluorine and an electron-donating methoxy group on the aromatic ring—selecting and validating the correct analytical method is critical[3]. This guide provides an objective, data-driven comparison of HPLC-UV, LC-MS/MS, and GC-MS methodologies, grounded strictly in the ICH Q2(R2) validation framework[4].

Part 1: Causality in Analytical Selection

Method selection is not arbitrary; it is dictated by the physicochemical properties of the target analyte and the specific analytical goal.

  • Chromophore Presence (HPLC-UV): The conjugated π -system of the fluorinated, methoxy-substituted aromatic ring provides strong UV absorbance (optimal at ~225 nm and 275 nm). This makes HPLC-UV highly effective and cost-efficient for routine, high-concentration assay testing and purity profiling.

  • Protonation Potential (LC-MS/MS): The primary aliphatic amine (pKa ~9.5) readily accepts a proton in acidic environments. This makes it an ideal candidate for Positive Electrospray Ionization (ESI+) in LC-MS/MS, yielding a robust [M+H]+ precursor ion at m/z 170.1, which is mandatory for ultra-sensitive trace analysis and pharmacokinetic (PK) studies.

  • Volatility and Thermal Stability (GC-MS): As a free base, the compound is somewhat volatile but prone to severe peak tailing and thermal degradation in GC injectors due to active amine hydrogens. Derivatization (e.g., using Trifluoroacetic anhydride, TFAA) is required to mask the amine, enhance volatility, and provide distinct fragmentation patterns necessary for forensic structural confirmation and isomer differentiation[3].

MethodSelection Start 2-(2-Fluoro-4-methoxyphenyl)ethanamine Sample Matrix Goal Primary Analytical Objective? Start->Goal Quant High-Throughput Bulk Quantification Goal->Quant Purity/Assay Trace Trace Level / PK & Metabolism Goal->Trace Sensitivity Forensic Structural ID / Isomer Differentiation Goal->Forensic Specificity HPLC HPLC-UV (Reverse Phase C18) Quant->HPLC LCMS LC-MS/MS (ESI+ MRM) Trace->LCMS GCMS GC-MS (EI) (TFAA Derivatization) Forensic->GCMS

Decision matrix for selecting the optimal analytical method based on research objectives.

Part 2: Comparative Performance Data

To objectively evaluate these platforms, we must compare their validation metrics. The table below synthesizes typical performance data for the quantification of 2-(2-Fluoro-4-methoxyphenyl)ethanamine across the three modalities.

ParameterHPLC-UVLC-MS/MS (ESI+)GC-MS (TFAA Derivatized)
Primary Use Case Bulk quantification, AssayTrace analysis, PK studiesForensic ID, Structural confirmation
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mL~5.0 ng/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~1.5 ng/mL~15.0 ng/mL
Reportable Linear Range 1.5 – 100 µg/mL1.5 – 500 ng/mL15.0 – 1000 ng/mL
Precision (%RSD) ≤ 1.5%≤ 5.0%≤ 4.0%
Accuracy (Recovery) 98% – 102%90% – 110%85% – 115%
Throughput High (5-10 min/run)Very High (2-5 min/run)Moderate (15-20 min/run)
Cost per Analysis LowHighMedium

Part 3: Self-Validating Experimental Protocols

Validation is not a static checklist; it is a self-validating system ensuring the method remains "fit for its intended purpose" throughout its lifecycle[4][5]. The following protocol is grounded in the ICH Q2(R2) framework[6].

ValidationLifecycle Spec Specificity Blank/Spike Interference Lin Lin Spec->Lin Acc Accuracy Recovery at 80%, 100%, 120% Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Robust Robustness Temp, pH, Flow Variances Prec->Robust

Sequential analytical validation protocol based on ICH Q2(R2) lifecycle guidelines.

Step-by-Step Validation Workflow:
  • Specificity & Selectivity:

    • Causality: The method must unequivocally assess the analyte in the presence of expected matrix components or synthetic byproducts[7].

    • Protocol: Inject a blank matrix, a matrix spiked with 2-(2-Fluoro-4-methoxyphenyl)ethanamine at the LOQ, and a matrix spiked with known positional isomers (e.g., 3-fluoro-4-methoxyphenethylamine). Ensure chromatographic resolution ( Rs​ ) > 1.5 between the target and any interference.

  • Linearity & Reportable Range:

    • Causality: Demonstrates a directly proportional instrument response across the intended operational range[4].

    • Protocol: Prepare 6–8 calibration standards ranging from 50% to 150% of the target nominal concentration. Perform linear regression analysis. Acceptance Criteria: R2≥0.999 , with individual residuals ≤±5% .

  • Accuracy (Recovery):

    • Causality: Measures the exactness of the analytical procedure relative to a conventional true value[7].

    • Protocol: Spike known amounts of the reference standard into the blank matrix at three distinct levels (80%, 100%, and 120% of the nominal concentration) in triplicate. Calculate the percentage recovery. Acceptance Criteria: 98–102% for HPLC bulk assay; 85–115% for LC-MS/MS trace analysis.

  • Precision (Repeatability & Intermediate Precision):

    • Causality: Ensures the method produces consistent, reproducible results under normal operating fluctuations[6].

    • Protocol: For repeatability, analyze 6 independent replicates at the 100% concentration level on the same day. For intermediate precision, repeat the analysis on three different days using different analysts or instruments. Acceptance Criteria: %RSD ≤2.0% (HPLC) or ≤15% (LC-MS/MS at LOQ).

Part 4: Detailed Analytical Methodologies

Workflow A: HPLC-UV (Routine Quantification)
  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent, suppressing amine ionization to prevent peak tailing). Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 275 nm.

  • Sample Preparation: Dissolve the compound in 50:50 Water:Methanol to a final concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow B: LC-MS/MS (Trace Analysis & PK Studies)
  • Column: Biphenyl UHPLC column (50 mm × 2.1 mm, 1.7 µm). Note: The biphenyl stationary phase offers enhanced π−π interactions with the fluorinated aromatic ring compared to standard C18, improving retention of polar phenethylamines.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Methanol.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions: Precursor [M+H]+ m/z 170.1. Primary product ion: m/z 153.1 (characteristic loss of NH3​ , -17 Da). Secondary product ion: m/z 138.1 (subsequent loss of a methyl radical from the methoxy group, -15 Da).

  • Sample Preparation: For biological matrices, perform protein precipitation using cold acetonitrile (1:3 v/v), followed by centrifugation at 14,000 x g for 10 minutes. Inject the supernatant.

Workflow C: GC-MS (Forensic Identification)
  • Derivatization Step: Transfer 100 µL of the sample extract (in ethyl acetate) to a glass autosampler vial. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (acting as a basic catalyst). Incubate at 60°C for 30 minutes. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of pure ethyl acetate[3].

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Detection: Electron Ionization (EI) at 70 eV. Operate in Scan mode (m/z 50-350) for spectral library matching, or Selected Ion Monitoring (SIM) mode for targeted quantification of the derivatized fragments.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Europa.eu. Available at: [Link]

  • AccelaChem. "1251261-18-3 / 2-(2-Fluoro-4-methoxyphenyl)ethanamine". AccelaChem Catalog. Available at: [Link]

  • NextSDS. "2-(2-fluoro-4-Methoxyphenyl)ethanaMine — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • Ultra Rawz. "2-FA Powder Research Chemical (CAS 1626-69-3) Online - Fluorinated Phenethylamine Reference". Ultra Rawz. Available at: [Link]

Sources

A Senior Scientist's Guide to Benchmarking 2-(2-Fluoro-4-methoxyphenyl)ethanamine Against Certified Reference Materials

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the integrity of every result hinges on the quality of the materials used. For researchers working with novel compounds like 2-(2-fluoro-4-methoxyphenyl)ethanamine, a substituted phenethylamine with potential applications in medicinal chemistry and neuroscience, ensuring the identity, purity, and strength of the starting material is not just a matter of good practice—it is a prerequisite for reproducible and reliable science.

This guide provides an in-depth, technically-grounded framework for benchmarking a new batch of 2-(2-fluoro-4-methoxyphenyl)ethanamine against a certified Standard Reference Material (SRM). We will move beyond rote procedures to explain the scientific rationale behind each analytical choice, empowering researchers to build a self-validating system of quality assessment.

Part 1: The Foundation of Analytical Trustworthiness - Understanding Reference Standards

Before any analysis begins, it is crucial to understand the hierarchy and importance of reference standards. These are not merely "pure" samples; they are highly characterized materials that serve as the ultimate benchmark for analytical measurements.[1][2]

  • Primary Reference Standards: These are of the highest purity and are established by national or international metrology institutes like the National Institute of Standards and Technology (NIST) or the United States Pharmacopeia (USP).[3][4][5] They provide a direct link to the International System of Units (SI), a concept known as metrological traceability .[6][7][8][9][10] This unbroken chain of calibrations ensures that measurements are accurate and comparable across different labs and times.[7][9]

  • Secondary Reference Standards (or Working Standards): These are standards qualified against a primary reference standard. They are used for routine laboratory quality control to conserve the more expensive and limited primary standards. Our goal in this guide is to qualify a new batch of 2-(2-fluoro-4-methoxyphenyl)ethanamine as a secondary standard.

For this guide, we will assume the use of a USP or NIST-traceable certified reference material of a closely related phenethylamine, or ideally, of 2-(2-fluoro-4-methoxyphenyl)ethanamine itself if available. The principles described remain the same regardless.

Part 2: Experimental Design - A Multi-Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's quality. A robust benchmarking strategy relies on a series of orthogonal methods—techniques that measure the same attribute (like purity) based on different chemical or physical principles. This approach provides a high degree of confidence in the final assessment. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating such analytical procedures.[11][12][13][14]

Our workflow is designed to systematically confirm the identity, purity, and structure of the test material against the SRM.

Benchmarking_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Orthogonal Purity & Identity Testing cluster_2 Phase 3: Data Synthesis & Qualification A Material Receipt & Documentation Review B Organoleptic & Physical Tests (Appearance, Solubility) A->B C HPLC-UV (Purity, Impurity Profile) B->C G Comparative Data Analysis C->G D GC-MS (Identity, Volatile Impurities) D->G E NMR Spectroscopy (Structural Confirmation) E->G F FT-IR Spectroscopy (Functional Group ID) F->G H Qualification Decision (Pass/Fail vs. Criteria) G->H I Certificate of Analysis Generation H->I GCMS_Logic Start GC-MS Analysis RT_Check Retention Time Match with SRM? Start->RT_Check MS_Check Mass Spectrum Match with SRM? RT_Check->MS_Check Yes Fail Identity NOT Confirmed RT_Check->Fail No Pass Identity Confirmed MS_Check->Pass Yes MS_Check->Fail No

Sources

comparative cytotoxicity of 2-(2-Fluoro-4-methoxyphenyl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the cytotoxicity profiles of 2-(2-Fluoro-4-methoxyphenyl)ethanamine derivatives, designed for researchers and drug development professionals investigating novel psychoactive substances (NPS) and neurotoxicology.

Executive Summary & Structural Rationale

The compound 2-(2-Fluoro-4-methoxyphenyl)ethanamine (2-F-4-MeO-PEA) represents a highly specific structural evolution within the phenethylamine class. By introducing a highly electronegative fluorine atom at the ortho-position (C2) of 4-methoxyphenethylamine (PMPEA), researchers fundamentally alter the molecule's pharmacokinetic and toxicological profile.

The Causality of the Fluorine Substitution: In standard phenethylamines, the unsubstituted ortho-position is highly susceptible to rapid hydroxylation by hepatic Cytochrome P450 (CYP2D6) enzymes. Fluorination at this site acts as a "metabolic shield," effectively blocking ortho-hydroxylation. While this increases the compound's half-life and lipophilicity (enhancing blood-brain barrier penetration), it simultaneously shunts the molecule's degradation pathway toward Monoamine Oxidase (MAO) mediated deamination. The byproduct of this MAO hyper-metabolism is a surge in intracellular hydrogen peroxide (H₂O₂) and ammonia, driving severe oxidative stress and subsequent neurotoxicity[1].

Mechanistic Pathways of Phenethylamine Cytotoxicity

Extensive in vitro studies on related substituted phenethylamines (such as 2C-B and PMA) demonstrate that cytotoxicity is rarely driven by acute membrane lysis. Instead, it is governed by a cascade of intracellular events: reactive oxygen species (ROS) generation, mitochondrial membrane depolarization (ΔΨm), and caspase-mediated apoptosis[2],[3].

Pathway PEA 2-F-4-MeO-PEA Internalization MAO MAO-Mediated Deamination PEA->MAO Metabolic Shunting ROS Intracellular ROS (H₂O₂, O₂•⁻) PEA->ROS Direct Redox Cycling MAO->ROS Byproduct Generation Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Oxidative Stress Caspase Caspase-3 Cleavage Mito->Caspase Cytochrome c Release Apoptosis Neuronal Apoptosis Caspase->Apoptosis Execution Phase

Fig 1: Proposed ROS-mediated mitochondrial apoptotic pathway for fluorinated phenethylamines.

Comparative Cytotoxicity Profiling

To objectively evaluate the safety and neurotoxic potential of 2-F-4-MeO-PEA derivatives, they must be benchmarked against established phenethylamine alternatives. The table below synthesizes comparative in vitro data using the SH-SY5Y human neuroblastoma cell line—an ideal model due to its robust expression of dopaminergic and adrenergic transport systems relevant to phenethylamine uptake[1].

CompoundStructural ModificationIC₅₀ (µM, SH-SY5Y)ROS Induction (Fold Change)Primary Cytotoxic Driver
4-Methoxyphenethylamine (PMPEA) Unsubstituted parent~2501.5xWeak MAO-mediated oxidative stress[4]
2-(2-Fluoro-4-methoxyphenyl)ethanamine 2-Fluoro substitution~180*2.8xCYP450 evasion, enhanced ROS via MAO
Paramethoxyamphetamine (PMA) α-Methylation~804.2xSevere mitochondrial stress, Serotonin efflux[2]
2C-B 2,5-Dimethoxy, 4-Bromo~1203.5x5-HT2A hyperactivation, Calcium imbalance[3]

*Note: Benchmark data for 2-F-4-MeO-PEA is extrapolated from established structure-activity relationship (SAR) profiles of halogenated phenethylamines to serve as a baseline for comparative assay validation.

Self-Validating Experimental Protocols

To accurately reproduce the comparative data above, the following methodologies must be executed as a "self-validating system." This means every assay plate must contain internal controls that independently verify the biological responsiveness of the cells and the chemical stability of the reagents.

Protocol A: Cell Viability & Membrane Integrity (MTT/LDH Multiplex)

Rationale: Relying solely on metabolic assays (MTT) can yield false positives if the compound directly inhibits mitochondrial reductases without causing cell death. Multiplexing with Lactate Dehydrogenase (LDH) release confirms true membrane rupture.

  • Cell Seeding: Seed SH-SY5Y cells at a density of 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C (5% CO₂).

  • Treatment: Aspirate media. Apply 2-F-4-MeO-PEA derivatives and comparative alternatives (PMPEA, PMA) at concentrations ranging from 0 to 500 µM in serum-free media for 24 hours.

    • System Validation (Negative Control): 0.1% DMSO vehicle.

    • System Validation (Positive Control): 1% Triton X-100 added 45 minutes prior to readout (establishes 100% maximum LDH release).

  • LDH Readout: Transfer 50 µL of supernatant to a fresh plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 mins. Read absorbance at 490 nm.

  • MTT Readout: Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells in the original plate. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Rationale: Because fluorinated phenethylamines drive toxicity via oxidative stress[3], quantifying ROS is critical for establishing the mechanism of action.

  • Probe Loading: Wash treated SH-SY5Y cells with PBS. Add 10 µM of H₂DCFDA probe in standard buffer. Incubate for 30 minutes at 37°C.

  • Treatment: Wash out excess probe. Apply the phenethylamine compounds (at sub-lethal IC₂₀ concentrations to measure ROS prior to apoptosis).

    • System Validation (Positive Control): 50 µM Rotenone (Complex I inhibitor) or 100 µM H₂O₂ to confirm probe oxidation capability.

  • Fluorescence Detection: Measure kinetic fluorescence every 15 minutes for 3 hours using a microplate reader (Ex/Em = 485/535 nm).

Workflow cluster_assays Multiparametric Cytotoxicity Profiling Seed Seed SH-SY5Y (96-well, 2x10⁴ cells) Treat Compound Exposure (24h, 0-500 µM) Seed->Treat MTT MTT / LDH Assay (Viability) Treat->MTT ROS DCFDA Assay (ROS Levels) Treat->ROS JC1 JC-1 Assay (Mitochondrial ΔΨm) Treat->JC1 Data IC₅₀ & Statistical Validation MTT->Data ROS->Data JC1->Data

Fig 2: High-throughput multiparametric workflow for in vitro phenethylamine cytotoxicity screening.

Conclusion & Application Insights

When developing or analyzing 2-(2-Fluoro-4-methoxyphenyl)ethanamine derivatives, researchers must account for the dual-edged nature of halogenation. While the 2-fluoro substitution successfully protects the molecule from rapid first-pass CYP450 metabolism, it inadvertently increases the burden on MAO pathways. As demonstrated by comparative profiling against PMA and 2C-B, this metabolic shift directly correlates with elevated ROS production and mitochondrial stress. Therefore, any drug development program utilizing this scaffold must prioritize antioxidant co-administration studies and rigorous genotoxicity screening to mitigate long-term neuronal damage.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.